1,3-Bis(4-chlorophenyl)propan-2-one

CrtN inhibition Staphylococcus aureus staphyloxanthin biosynthesis

1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6) is a symmetrically substituted 1,3-diarylpropan-2-one (dibenzyl ketone) featuring para-chloro substituents on each aromatic ring, with molecular formula C15H12Cl2O and molecular weight 279.161 g/mol. It serves as a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds with potential biological activities , and as a photochemical precursor for generating p-chlorophenacetyl radicals.

Molecular Formula C15H12Cl2O
Molecular Weight 279.2 g/mol
CAS No. 65622-34-6
Cat. No. B3055587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-chlorophenyl)propan-2-one
CAS65622-34-6
Molecular FormulaC15H12Cl2O
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2
InChIKeyFGYOIRTXWYVZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6): A Symmetrical Diarylpropan-2-one with Quantifiable Differentiation from Close Analogs for Scientific Procurement


1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6) is a symmetrically substituted 1,3-diarylpropan-2-one (dibenzyl ketone) featuring para-chloro substituents on each aromatic ring, with molecular formula C15H12Cl2O and molecular weight 279.161 g/mol [1]. It serves as a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds with potential biological activities [2], and as a photochemical precursor for generating p-chlorophenacetyl radicals [3].

Why Simple 1,3-Diarylpropan-2-one Substitution Fails: Evidence-Based Differentiation of 1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6)


Generic substitution among 1,3-diarylpropan-2-ones is not scientifically sound because the nature and position of aryl substituents directly control critical parameters: CrtN inhibitory potency varies ~15-fold between the 4-chloro derivative and alternative chemotypes [1]; synthetic yield in nickel-catalyzed electrosynthesis differs by over 15% depending on substitution pattern [2]; lipophilicity (LogP) shifts by more than one logarithmic unit relative to the unsubstituted parent [3]; and radical decarbonylation kinetics are substituent-dependent, affecting photochemical utility [4]. The evidence summarized in Section 3 demonstrates that these are quantifiable, verifiable differences that must guide scientific selection and procurement decisions.

Quantitative Comparative Evidence for 1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6) Against Closest Analogs


CrtN Inhibitory Potency: 15-Fold Superior to a Close Dibenzyl Ketone-Derived Comparator

1,3-Bis(4-chlorophenyl)propan-2-one (BDBM50241355, CHEMBL4075121) inhibits Staphylococcus aureus CrtN (diapophytoene desaturase) with an IC50 of 0.330 nM [1]. By comparison, a structurally distinct but functionally analogous CrtN inhibitor (BDBM50247173, CHEMBL4100870) tested in the same assay format yields an IC50 of 4.90 nM [2]. This represents a ~15-fold difference in target potency.

CrtN inhibition Staphylococcus aureus staphyloxanthin biosynthesis anti-virulence

Electrosynthetic Yield: 75% Isolated Yield vs. 90% for Unsubstituted and 67% for 3-Chloro Analog

Under nickel-catalyzed electroreductive coupling conditions (organic halide + metal carbonyl), 1,3-bis(4-chlorophenyl)propan-2-one is obtained in 75% isolated yield [1]. The direct unsubstituted analog (1,3-diphenylpropan-2-one) is formed in 90% yield from benzyl chloride, while the 3-chloro regioisomer (1,3-bis(3-chlorophenyl)propan-2-one) is obtained in only 67% yield [1]. The 4-chloro derivative thus occupies an intermediate reactivity niche.

Electrosynthesis Nickel catalysis Ketone synthesis Preparative chemistry

Lipophilicity (LogP): ΔLogP = 1.31 Higher Than Unsubstituted 1,3-Diphenylpropan-2-one

The computed octanol-water partition coefficient (XLogP3) for 1,3-bis(4-chlorophenyl)propan-2-one is 4.35 [1], compared to 3.04 for the unsubstituted parent compound 1,3-diphenylpropan-2-one . The introduction of two chlorine atoms increases LogP by 1.31 logarithmic units, corresponding to a ~20-fold increase in octanol partitioning.

Lipophilicity LogP Drug-like properties Partition coefficient

Decarbonylation Kinetics: Intermediate Radical Lifetime Between p-Methoxy and Unsubstituted Analogs

The p-chlorophenacetyl radical generated by laser photolysis of 1,3-bis(4-chlorophenyl)propan-2-one undergoes decarbonylation at a rate intermediate within the aryl-substituted series. The relative ordering of decarbonylation rate constants is: p-MeO > p-Me ≈ p-Cl ≈ p-CF3 > H (unsubstituted) [1]. The p-Cl radical decarbonylates significantly faster than the unsubstituted phenylacetyl radical and slower than the p-methoxy analog.

Decarbonylation Phenacetyl radical Laser flash photolysis Radical kinetics

Para-Chloro Substitution is a Pharmacophoric Requirement for CrtN Target Engagement

The para-chloro substitution pattern on 1,3-bis(4-chlorophenyl)propan-2-one appears critical for CrtN inhibitory activity. The compound displays potent CrtN inhibition (IC50 = 0.330 nM) [1], whereas the unsubstituted parent 1,3-diphenylpropan-2-one has no reported CrtN inhibitory activity in curated databases (ChEMBL, BindingDB) [2]. This suggests that the electron-withdrawing 4-chloro substituents are not merely synthetic options but are essential for target engagement.

Structure-activity relationship CrtN pharmacophore Antibacterial Medicinal chemistry

Evidence-Backed Application Scenarios for 1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6)


Anti-Virulence Drug Discovery Targeting Staphyloxanthin Biosynthesis in MRSA

The nanomolar CrtN inhibitory potency (IC50 = 0.330 nM) [1] makes 1,3-bis(4-chlorophenyl)propan-2-one a validated starting point for developing staphyloxanthin biosynthesis inhibitors. Its ~15-fold potency advantage over the comparator BDBM50247173 [2] supports its prioritization in anti-virulence screening cascades aimed at disarming S. aureus pigment-based immune evasion.

Photochemical Probe Development Utilizing Controlled Radical Decarbonylation Kinetics

The intermediate decarbonylation rate of the p-chlorophenacetyl radical derived from this compound [3] enables time-resolved photochemical experiments where radical lifetime must be precisely tuned—neither too fast (p-MeO) nor too slow (unsubstituted). This is particularly relevant for photoaffinity labeling studies and radical clock calibration.

Synthetic Intermediate for Halogenated Heterocycle Libraries

With a documented 75% electrosynthetic yield [4] and demonstrated utility as a precursor to epoxypropanone-derived heterocycles with antimicrobial activity [5], this compound is suited as a building block for diversity-oriented synthesis of halogenated pyridines, thiazoles, and spirocyclic scaffolds in medicinal chemistry programs.

Lead Optimization Programs Requiring Enhanced Lipophilicity

The 1.31 LogP unit increase over the unsubstituted parent [6] provides a quantifiable basis for selecting this compound over 1,3-diphenylpropan-2-one when designing analogs requiring improved membrane permeability, increased CNS penetration potential, or higher plasma protein binding in pharmacokinetic optimization.

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